molecular formula C9H7N5S B3043203 2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione CAS No. 78650-21-2

2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione

Cat. No.: B3043203
CAS No.: 78650-21-2
M. Wt: 217.25 g/mol
InChI Key: JDMOOYOHGBNQDM-UHFFFAOYSA-N
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Description

2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione is a fused heterocyclic compound featuring a benzimidazole core fused with a 1,3,5-triazine ring. The thione group at the 4-position and the amino substituent at the 2-position contribute to its unique electronic and steric properties, making it a scaffold of interest in medicinal and materials chemistry. Its synthesis typically involves microwave-assisted carbonylation reactions of 2-benzimidazolylguanidine with isocyanates under controlled conditions, yielding the compound in good efficiency .

Properties

IUPAC Name

2-amino-10H-[1,3,5]triazino[1,2-a]benzimidazole-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-7-12-8-11-5-3-1-2-4-6(5)14(8)9(15)13-7/h1-4H,(H3,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMOOYOHGBNQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(=S)N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-catalyzed cyclization of 2-aminobenzimidazole with cyanuric chloride in the presence of a suitable base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., thione) enhances electrophilicity, influencing reactivity in nucleophilic substitutions.
  • Synthetic Efficiency : Microwave-assisted methods (e.g., for the target compound) achieve higher yields (>70%) and shorter reaction times than traditional condensation routes .

Key Observations:

  • Bioactivity : Derivatives with heteroaryl substituents (e.g., thiophene, pyridine) show enhanced anticancer and antimicrobial activities compared to simpler phenyl analogs, likely due to improved target engagement .

Critical Analysis of Research Trends

  • Synthesis Innovations: Microwave-assisted methods (e.g., Biotage Initiator reactor) are emerging as superior to conventional thermal reactions, reducing side products and energy use .
  • Structural Limitations: The cationic triazino-benzimidazole derivatives (e.g., 2-amino-4-phenyl chloride salt) face stability issues in aqueous media, limiting in vivo applications .
  • Unmet Needs: Limited data exist on the pharmacokinetics and toxicity profiles of these compounds, necessitating further preclinical studies.

Biological Activity

2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇N₅S
  • Molecular Weight : 201.25 g/mol
  • CAS Number : 78650-21-2

The compound features a triazino-benzimidazole core, which is known for its pharmacological significance. Its thione group contributes to its reactivity and biological interactions.

The compound primarily targets the muscle larvae of Trichinella spiralis, exhibiting significant larvicidal effects. Its mode of action involves disrupting essential biological processes in the larvae, leading to their death. In vitro studies have shown that it outperforms conventional treatments like albendazole at a concentration of 50 μg/mL .

Anthelmintic Activity

Research indicates that this compound exhibits potent anthelmintic activity. In a comparative study, it demonstrated higher efficacy against Trichinella spiralis larvae than traditional anthelmintics.

Anti-inflammatory Activity

Recent studies have indicated potential anti-inflammatory effects of related benzimidazole compounds. While direct evidence for this compound is sparse, the structural similarities suggest it may exhibit similar properties .

Research Findings

StudyFindings
BenchChem (2024)Demonstrated significant larvicidal effects against Trichinella spiralis; outperformed albendazole at 50 μg/mL.
Synthesis Study (2012)Evaluated antibacterial activity; related compounds showed effectiveness against various bacterial strains .
Review on Benzimidazoles (2023)Highlighted anti-inflammatory potential in benzimidazole derivatives; suggests further exploration of structural analogs .

Case Studies

One notable study involved the synthesis of various benzimidazole derivatives where the biological activity was assessed through in vitro assays. The synthesized compounds were tested against Candida albicans and Mycobacterium tuberculosis, with some showing significant inhibitory effects. While the specific activity of this compound was not detailed, the results indicate a trend where modifications to the benzimidazole structure enhance biological activity .

Q & A

Q. What are the established synthetic routes for 2-amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione, and how do reaction conditions influence yield?

The compound is typically synthesized via microwave-assisted heterocyclization. For example, 2-benzimidazolylguanidine reacts with phenyl isocyanate under microwave irradiation (Biotage Initiator reactor) to form the triazino-benzimidazole core via ring-closure carbonylation . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature and time : Microwave irradiation (100–150°C, 15–30 min) improves yields (65–85%) compared to conventional heating .
  • Stoichiometry : Excess isocyanate (1.2–1.5 eq) ensures complete conversion.

Q. How is the structural integrity of this compound validated post-synthesis?

X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for confirming molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.6454 Å, b = 9.0440 Å, c = 9.7182 Å) have been reported for analogous triazino-benzimidazoles . Complementary methods include:

  • NMR : 1^1H and 13^{13}C NMR to verify aromatic proton environments and thiocarbonyl groups.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 299.76 for [C15_{15}H14_{14}N5_5Cl+^+]) .

Q. What preliminary biological assays are recommended for screening its bioactivity?

  • Antifungal activity : Agar diffusion assays against Candida albicans or Aspergillus niger at concentrations of 50–200 µg/mL .
  • Antibacterial testing : Broth microdilution (MIC determination) for Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate safety margins .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in traditional methods?

  • Microwave vs. conventional heating : Microwave irradiation reduces reaction time (18 hours → 30 minutes) and improves yields by 20–30% due to uniform energy distribution .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) may accelerate cyclization, but risk thiocarbonyl group degradation.
  • Workup modifications : Precipitation in ice-water followed by ethanol recrystallization enhances purity (e.g., 65% yield → 75% with gradient cooling) .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Case study : Discrepancies in NH2_2 group positioning in NMR (broad singlet at δ 6.8–7.2 ppm) vs. X-ray (fixed orientation due to hydrogen bonding) require:
    • Dynamic NMR : Variable-temperature experiments to assess conformational flexibility.
    • DFT calculations : Geometry optimization (B3LYP/6-31G*) to model tautomeric equilibria .

Q. What strategies validate the compound’s role in structure-activity relationship (SAR) studies?

  • Derivatization : Introduce substituents at the 4-position (e.g., phenyl, methyl) to assess steric/electronic effects on bioactivity .
  • Thiocarbonyl vs. carbonyl analogs : Compare IC50_{50} values of 4(3H)-thione and 4(3H)-one derivatives to evaluate sulfur’s role in target binding .
  • Crystallographic docking : Use SHELX-refined structures for molecular docking with fungal CYP51 or bacterial DNA gyrase .

Methodological Challenges and Solutions

Q. Handling hygroscopicity and stability during storage

  • Lyophilization : Store as a lyophilized powder under argon to prevent thiocarbonyl oxidation.
  • Stability assays : Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) at 0, 7, 30 days .

Q. Addressing low solubility in pharmacological assays

  • Co-solvents : Use DMSO (≤5% v/v) with Tween-80 (0.1%) to enhance aqueous solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in in vivo models .

Critical Analysis of Evidence

  • Contradictions : Microwave synthesis () claims higher efficiency than traditional methods (), but scalability for gram-scale production remains untested.
  • Gaps : Limited in vivo toxicity data and mechanistic studies (e.g., target protein identification) require further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione
Reactant of Route 2
2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione

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